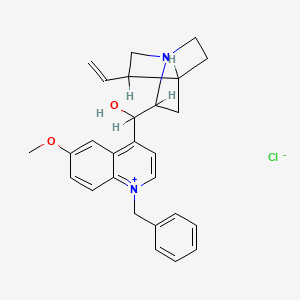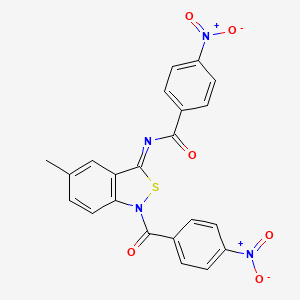
(Carboxymethyl)dimethylsulphonium iodide, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)dimethylsulphonium iodide, sodium salt typically involves the reaction of dimethylsulphonium iodide with sodium carboxymethylate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
(Carboxymethyl)dimethylsulphonium iodide, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(Carboxymethyl)dimethylsulphonium iodide, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of (Carboxymethyl)dimethylsulphonium iodide, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by altering the activity of these targets. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- (Carboxymethyl)dimethylsulphonium chloride, sodium salt
- (Carboxymethyl)dimethylsulphonium bromide, sodium salt
- (Carboxymethyl)dimethylsulphonium fluoride, sodium salt
Uniqueness
(Carboxymethyl)dimethylsulphonium iodide, sodium salt is unique due to its specific iodide ion, which imparts distinct reactivity and properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can participate in unique substitution reactions and has different solubility and stability characteristics .
Properties
CAS No. |
93777-02-7 |
|---|---|
Molecular Formula |
C4H8INaO2S |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
sodium;2-dimethylsulfonioacetate;iodide |
InChI |
InChI=1S/C4H8O2S.HI.Na/c1-7(2)3-4(5)6;;/h3H2,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
YIEVDILYQBJHIT-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CC(=O)[O-].[Na+].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



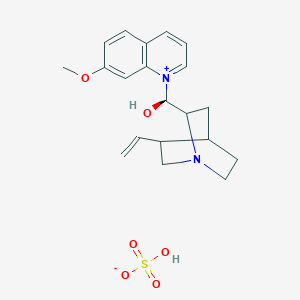
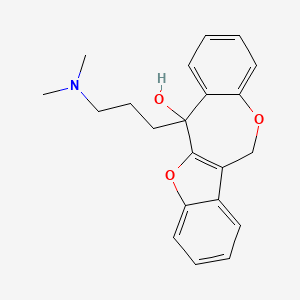
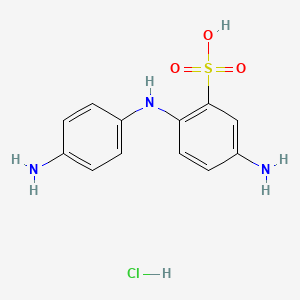
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)



![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

